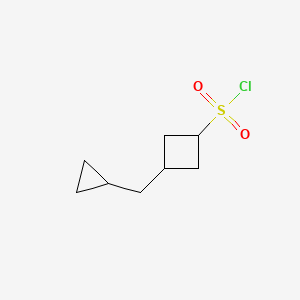

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2361635-10-9 . It has a molecular weight of 208.71 . The IUPAC name for this compound is 3-(cyclopropylmethyl)cyclobutane-1-sulfonyl chloride . It is extensively used for diverse scientific research purposes.

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as “3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride”, can be achieved through chlorosulfonation . This process involves the use of readily accessible reagents and offers safe operations and easy purification without chromatography .Molecular Structure Analysis

The InChI code for “3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride” is 1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 . This code provides a unique representation of the molecular structure of the compound.Applications De Recherche Scientifique

- 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride serves as an intermediate in the synthesis of various enzymatic inhibitors. Researchers use it to develop compounds that modulate specific enzymes, potentially leading to therapeutic applications in diseases like cancer, inflammation, and metabolic disorders .

- The compound participates in the generation and trapping of sulfenes. When combined with imines and glyoxylates in the presence of chinchona alkaloids, it forms chiral sultams and sultones. These chiral molecules find applications in asymmetric synthesis and drug discovery .

- Chemists use 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride as a versatile reagent in organic synthesis. It can introduce the sulfonyl chloride functional group into various substrates, enabling the construction of complex molecules .

- Researchers explore this compound’s potential as a building block for designing novel drugs. By modifying its structure, they can create derivatives with improved pharmacological properties, such as enhanced bioavailability or selectivity .

- The sulfonyl chloride moiety in this compound reacts with amines to form sulfonamides. Sulfonamides are essential pharmacophores in medicinal chemistry, playing a role in antibiotics, antivirals, and other therapeutic agents .

- Some studies investigate the use of sulfonyl chlorides in agrochemicals and pesticides. While specific applications may vary, the reactivity of 3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride could contribute to the development of environmentally friendly crop protection agents .

Enzymatic Inhibitors

Sultam and Sultone Formation

Organic Synthesis

Medicinal Chemistry

Sulfonamide Formation

Agrochemicals and Pesticides

Propriétés

IUPAC Name |

3-(cyclopropylmethyl)cyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRYQPZUPODHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC(C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethyl)cyclobutane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)

![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2790297.png)

![5-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2790299.png)

![ethyl 3-cyano-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2790303.png)

![[1-(3-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2790307.png)

![3-[(2-bromo-4-fluorophenyl)methyl]-6-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2790310.png)

![1-[5-(2-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B2790313.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2790315.png)